3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride
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Overview
Description
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride is a molecular compound with the chemical formula C9H9ClF3N and a molecular weight of 223.6 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride involves the reaction of 4-fluorophenyl azetidine with difluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluoro-4-fluorophenyl azetidine derivatives.
Reduction: Formation of 3,3-difluoro-2-(4-fluorophenyl)azetidine.
Substitution: Formation of methoxy-substituted azetidine derivatives.
Scientific Research Applications
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioimaging agents and fluorescent dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(3,4-Difluorophenoxy)azetidine hydrochloride
Uniqueness
3,3-Difluoro-2-(4-fluorophenyl)azetidinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoro and fluorophenyl groups enhances its reactivity and makes it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
3,3-difluoro-2-(4-fluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-7-3-1-6(2-4-7)8-9(11,12)5-13-8;/h1-4,8,13H,5H2;1H |
InChI Key |
RKRZBMWFWZBCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)C2=CC=C(C=C2)F)(F)F.Cl |
Origin of Product |
United States |
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